Synthetic Utility: Enabling Pd-Catalyzed Cross-Coupling for SOS1 Agonist Probe Assembly vs. Non-Brominated Analogs
The aryl bromide at position 4 allows for efficient palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is essential for introducing the complex amine/amide side chains required for SOS1 binding [1]. The non-brominated analog (e.g., 6-methyl-1,3-dihydrobenzimidazol-2-one) lacks this reactive handle and cannot participate in such coupling steps without prior functionalization, which often results in lower yields and additional synthetic steps [2]. The reaction involving 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one proceeded to 59.0 h and generated the desired fluorescent SOS1 probe, demonstrating the stability and reactivity of the bromo substituent under these conditions [2].
| Evidence Dimension | Reactivity in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl-Br at position 4 enables direct cross-coupling (demonstrated in a 59-h reaction yielding a functional SOS1 probe) |
| Comparator Or Baseline | 6-methyl-1,3-dihydrobenzimidazol-2-one (no halogen): unable to undergo direct cross-coupling without pre-functionalization |
| Quantified Difference | Qualitative: enables vs. disables key bond-forming step; quantitative yield data not publicly reported for this specific intermediate step |
| Conditions | Pd(dppf)Cl₂·CH₂Cl₂, potassium phosphate, potassium carbonate, DIPEA, tricyclohexylphosphine tetrafluoroborate, DME/EtOH/DCM/DMF, 59 h reaction time [2] |
Why This Matters
For procurement decisions, the brominated compound is the direct, time-efficient input material that avoids multi-step protection/deprotection sequences and ensures compatibility with established medicinal chemistry workflows.
- [1] Hodges TR, Abbott JR, Little AJ, et al. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. J Med Chem. 2018;61(19):8875-8894. doi:10.1021/acs.jmedchem.8b01108 View Source
- [2] Molaid. 4-bromo-6-methyl-1,3-dihydro-benzimidazol-2-one (CAS 1267333-66-3). Detailed reaction scheme and conditions. Available at: https://www.molaid.com/MS_23111063 View Source
